molecular formula C12H22Cl2N2 B1663721 N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride CAS No. 93565-01-6

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride

Cat. No. B1663721
CAS RN: 93565-01-6
M. Wt: 265.22 g/mol
InChI Key: ITVRWVVFVHINOH-UHFFFAOYSA-N
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Description

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride is an organic compound with the chemical formula C12H24N2·2HCl . It is a white crystalline solid that is soluble in water and some organic solvents . It is often used as a ligand for coordination compounds and can be used to synthesize various organometallic compounds .


Synthesis Analysis

The synthesis of this compound generally involves the reaction of styrene and acrolein with butanone to produce N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine, which then reacts with hydrochloric acid to yield the final product .


Molecular Structure Analysis

The molecular formula of this compound is C12H22Cl2N2 . The molecular weight is 265.22200 .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of styrene and acrolein with butanone to produce N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine, which then reacts with hydrochloric acid to yield the final product .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and some organic solvents . The molecular weight is 265.22200 .

Scientific Research Applications

Tautomeric Mixture Analysis

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride is involved in complex tautomeric mixtures. In chloroform solution, it displays a preference for highly conjugated forms, as indicated by NMR spectral data and ab initio calculations. This preference is influenced by intramolecular hydrogen bonds and the aromatic character of the molecules, as studied in (Ośmiałowski et al., 2002).

Structural Characterization in Coordination Chemistry

The compound is utilized in the structural characterization of metal complexes, where it acts as a coordinating ligand. For example, its Ni(II) complexes, derived from N1,N4-bis(pyridin-2-ylmethylene)butane-1,4-diamine, have been characterized using X-ray diffraction techniques, highlighting its role in forming extended hydrogen-bond networks in coordination chemistry (Pioquinto-Mendoza et al., 2015).

Application in Molecular Synthesis

The compound finds application in the synthesis of vic-dioxime complexes, contributing to the formation of mononuclear complexes with various metals. This process is supported by various analytical techniques, including IR, NMR spectroscopy, and UV-Visible spectroscopy, demonstrating its versatility in synthesizing complex organic molecules (Canpolat & Kaya, 2005).

Crystal Packing Studies

It plays a crucial role in understanding crystal packing mechanisms. The crystal structures of butane-1,4-diamine salts, including this compound, have been determined using X-ray diffraction, revealing insights into the crystal packing modes at low temperatures (Paul & Kubicki, 2010).

Safety and Hazards

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride is a chemical substance and should be handled according to relevant safety procedures. It may irritate the eyes, skin, and respiratory tract, so appropriate personal protective equipment should be used when handling it . It should also be kept away from strong oxidizers and strong acids .

Future Directions

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride is commonly used as a ligand for coordination compounds and can be used to synthesize various organometallic compounds . It also has potential applications in the synthesis of dyes, photosensitive materials, fluorescent probes, and more . Furthermore, it can be used as a catalyst or reducing agent in organic synthesis reactions .

properties

InChI

InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRWVVFVHINOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNCCCCNCC=C=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93565-01-6
Record name MDL 72527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093565016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDL-72527
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YVR349GN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MDL 72527 interact with PAO?

A1: MDL 72527 acts as an irreversible inhibitor of PAO. While the exact mechanism of binding is not fully elucidated in these papers, structural similarities with spermine suggest it could bind at the active site. [] This binding permanently inactivates the enzyme, preventing further polyamine oxidation. []

Q2: What are the downstream effects of PAO inhibition by MDL 72527?

A2: Inhibition of PAO by MDL 72527 leads to several downstream effects:

  • Accumulation of N1-acetylspermidine and N1-acetylspermine: These acetylated polyamines are typically catabolized by PAO. [, , ] Their build-up could exert cytotoxic effects or influence other cellular processes. [, , ]
  • Reduced formation of hydrogen peroxide (H2O2) and reactive aldehydes: PAO activity generates these cytotoxic byproducts. [, , ] MDL 72527’s inhibition of PAO consequently diminishes their production, potentially protecting cells from oxidative damage. [, , ]
  • Altered putrescine levels: Putrescine levels can either increase or decrease depending on the experimental context and timeframe after MDL 72527 administration. [, , , , ] This suggests a complex interplay between polyamine biosynthesis, catabolism, and interconversion pathways. [, ]

Q3: What are the potential therapeutic benefits of inhibiting PAO with MDL 72527?

A3: Preclinical studies suggest that PAO inhibition by MDL 72527 holds promise for several conditions:

  • Cancer: MDL 72527 shows anti-proliferative effects in various cancer models, likely due to polyamine depletion and disruption of cellular processes dependent on polyamine homeostasis. [, , , ]
  • Neurodegenerative diseases: By reducing H2O2 and reactive aldehyde formation, MDL 72527 exhibits neuroprotective effects in models of stroke, traumatic brain injury, diabetic retinopathy, and excitotoxicity. [, , , , , , , ]
  • Ocular diseases: Research indicates that MDL 72527 may be beneficial in preventing cataract formation by modulating the activities of TG2 and PAO. []

Q4: What is the molecular formula and weight of MDL 72527?

A4: The molecular formula of MDL 72527 is C12H22N4 • 2HCl. Its molecular weight is 299.25 g/mol.

Q5: Is there information available about the material compatibility and stability of MDL 72527?

A5: The provided research papers primarily focus on the biological effects of MDL 72527. Detailed information regarding its material compatibility and stability under various conditions is not extensively discussed.

Q6: How does the structure of MDL 72527 contribute to its PAO inhibitory activity?

A7: MDL 72527's structure resembles the polyamine spermine, particularly the butadienyl groups which are crucial for irreversible inhibition of PAO. [] Modifications to these groups could alter its potency and selectivity. []

Q7: Have any structural analogs of MDL 72527 been investigated?

A8: Yes, structural analogs with modifications to the butadienyl groups have been synthesized and tested. Some analogs showed greater potency against specific PAO isoforms, highlighting the possibility of developing more selective inhibitors. []

Q8: What is known about the stability of MDL 72527?

A8: The provided research articles do not delve into the specific stability profile of MDL 72527.

Q9: What in vitro and in vivo models have been used to study MDL 72527?

A9: A variety of in vitro and in vivo models have been employed, including:

  • Cell lines: Human colon cancer cells (SW480, SW620, HCT116), melanoma cells (SKMEL-28), and rat gastric mucosa cells. [, , , , ]
  • Animal models: Mice and rats for studying colon cancer, ischemic retinopathy, diabetic retinopathy, stroke, traumatic brain injury, and excitotoxicity. [, , , , , , , , , , , , ]
  • Organotypic cultures: Hippocampal slice cultures for examining excitotoxicity. []

Q10: What are the known toxicological effects of MDL 72527?

A12: While the provided papers highlight MDL 72527’s potential therapeutic benefits, information regarding its toxicity profile is limited. One study suggests that it might exert cytotoxic effects in cancer cells through mechanisms independent of PAO inhibition. [] Further research is needed to fully understand its safety profile and potential long-term effects.

Q11: What analytical methods have been used to study MDL 72527 and its effects?

A11: Various techniques were employed in the studies, including:

  • Enzyme assays: To measure the activity of PAO, SSAT, and other enzymes involved in polyamine metabolism. [, , , , , , , , , ]
  • HPLC: To quantify polyamine levels in cells and tissues. [, , , , , ]
  • Western blotting: To assess protein expression levels of key signaling molecules. [, , , , ]
  • Flow cytometry: To analyze cell cycle progression and apoptosis. [, , , ]
  • Immunohistochemistry: To visualize cell death, neurodegeneration, and inflammation in tissue sections. [, , , , , , ]

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